5-propyl-2,3-dihydropyridazin-3-one
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Overview
Description
5-propyl-2,3-dihydropyridazin-3-one is a derivative of pyridazinone, a class of compounds known for their diverse pharmacological activities. Pyridazinones have attracted significant attention due to their potential therapeutic applications, including antihypertensive, anti-inflammatory, and antimicrobial properties . The structure of this compound includes a six-membered ring with nitrogen atoms at positions 1 and 2, and an oxygen atom at position 3, making it a versatile scaffold for drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-propyl-2,3-dihydropyridazin-3-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . One common method includes the cyclization of phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-propyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding pyridazinone derivatives.
Reduction: Formation of dihydropyridazinone derivatives.
Substitution: Introduction of different substituents at various positions on the ring.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Commonly uses reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Often employs halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridazinone derivatives, which can exhibit different pharmacological activities depending on the nature and position of the substituents .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antihypertensive, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 5-propyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, some pyridazinone derivatives act as inhibitors of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . Others may modulate ion channels or neurotransmitter receptors, contributing to their pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone: The parent compound with a similar core structure.
4,5-disubstituted pyridazinones: Known for their diverse pharmacological activities.
6-aryl-3(2H)-pyridazinone derivatives: Studied for their antihypertensive and anti-inflammatory properties.
Uniqueness
5-propyl-2,3-dihydropyridazin-3-one is unique due to its specific substitution pattern, which can influence its pharmacological profile. The propyl group at position 5 may enhance its lipophilicity and membrane permeability, potentially improving its bioavailability and therapeutic efficacy .
Properties
CAS No. |
1314900-06-5 |
---|---|
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.2 |
Purity |
95 |
Origin of Product |
United States |
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